Research suggests that N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives possess inhibitory activity against vascular endothelial growth factor receptor (VEGFR), specifically VEGFR-2, also known as kinase insert domain receptor (KDR) [, ]. KDR plays a crucial role in angiogenesis, the formation of new blood vessels. Inhibiting KDR activity can potentially hinder the growth and spread of tumors that rely heavily on angiogenesis for their survival [].
Studies have shown that N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives exhibit potent and selective KDR inhibition with favorable pharmacokinetic properties [, ]. This makes them promising candidates for further development as anti-angiogenic agents for cancer treatment.
N-2-Thiazolyl-2-pyridinamine is a heterocyclic compound characterized by the presence of both thiazole and pyridine rings. Its structure consists of a thiazole ring attached to a pyridinamine moiety, which contributes to its unique chemical properties. The compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and ability to participate in various
The most studied application of N-(1,3-thiazol-2-yl)pyridin-2-amine lies in its potential to inhibit enzymes called vascular endothelial growth factor receptor (VEGFR) kinases. These enzymes play a crucial role in angiogenesis, the formation of new blood vessels. Inhibiting VEGFR can be a strategy to target diseases like cancer where uncontrolled blood vessel growth is a key factor [].
These reactions are crucial for synthesizing more complex molecules and derivatives that may exhibit enhanced biological activity.
N-2-Thiazolyl-2-pyridinamine has shown promising biological activities, particularly in pharmacological studies. Research indicates that compounds containing thiazole and pyridine structures often exhibit:
The synthesis of N-2-Thiazolyl-2-pyridinamine typically involves multi-component reactions or sequential steps. Common methods include:
N-2-Thiazolyl-2-pyridinamine has several applications in different fields:
Interaction studies involving N-2-Thiazolyl-2-pyridinamine often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action and potential therapeutic effects:
Several compounds share structural similarities with N-2-Thiazolyl-2-pyridinamine. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminothiazole | Thiazole ring with an amino group | Exhibits strong antibacterial properties |
| 3-Pyridyl-thiazole | Pyridine fused with thiazole | Known for neuroprotective effects |
| Imidazo[1,2-a]pyridines | Contains both imidazole and pyridine rings | Displays significant antitumor activity |
| Thiazole-based antifungal agents | Thiazole ring systems | Target specific fungal pathways |
N-2-Thiazolyl-2-pyridinamine's uniqueness lies in its dual heterocyclic structure, allowing it to engage in diverse
N-2-Thiazolyl-2-pyridinamine represents a heterocyclic compound characterized by the presence of both thiazole and pyridine ring systems connected through an amine linkage . The molecular formula is established as C8H7N3S with a molecular weight of 177.23 grams per mole [9] . The compound features a thiazole ring (1,3-thiazole) as the core structure with a pyridinyl group bonded to the amine nitrogen at position 2 of the thiazole [11].
The thiazole ring exhibits characteristic bond lengths typical of aromatic heterocycles, with carbon-sulfur bonds averaging 1.750 Å and carbon-nitrogen bonds measuring approximately 1.300 Å [6]. The pyridine ring demonstrates uniform carbon-carbon bond lengths of 1.39 Å and carbon-nitrogen bonds of 1.37 Å, consistent with aromatic delocalization [27]. The thiazole ring displays planarity with a root mean square deviation of 0.012 Å from the ideal plane [34] [37].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 177.23 g/mol | [9] |
| Molecular Formula | C8H7N3S | [9] |
| Thiazole C-S Bond Length | 1.750 Å | [6] |
| Thiazole C-N Bond Length | 1.300 Å | [6] |
| Pyridine C-C Bond Length | 1.39 Å | [27] |
| Pyridine C-N Bond Length | 1.37 Å | [27] |
The conformational properties of N-2-Thiazolyl-2-pyridinamine are characterized by the relative orientation between the thiazole and pyridine ring systems [28]. Crystallographic analysis reveals that the thiazole ring forms a dihedral angle of 2.9 degrees with the pyridine ring, indicating a nearly coplanar arrangement [28]. This near-planarity facilitates extended conjugation between the two aromatic systems .
The torsion angle about the amine linkage connecting the thiazole and pyridine rings represents a critical conformational parameter [29]. Studies of related thiazole-pyridine systems demonstrate that the amino groups at the 5-position of thiazole rings adopt twisted conformations with torsion angles of approximately 108.0 degrees [29]. The conformational flexibility is influenced by the mesomeric effect that induces partial double bond character in the carbon-nitrogen bonds through conjugation with the thiazole ring system [21].
| Conformational Parameter | Value | Reference |
|---|---|---|
| Thiazole-Pyridine Dihedral Angle | 2.9° | [28] |
| Amino Group Torsion Angle | 108.0° | [29] |
| Planarity Deviation | 0.012 Å | [28] |
The electronic structure of N-2-Thiazolyl-2-pyridinamine is characterized by significant π-electron delocalization across both ring systems [26]. The thiazole ring exhibits aromaticity evidenced by 1H Nuclear Magnetic Resonance chemical shifts of ring protons between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current [26]. Calculated π-electron density analysis identifies C5 as the primary site for electrophilic substitution, while C2 represents the preferred site for nucleophilic substitution [26].
The compound possesses a calculated dipole moment of approximately 4.2 Debye due to polar nitrogen-sulfur bonds and pyridinyl substituents [11]. Theoretical calculations predict a Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gap of approximately 5.1 electron volts, suggesting moderate reactivity toward electrophiles [11]. The electronic distribution is further characterized by the presence of lone pair electrons on nitrogen atoms that contribute to the compound's nucleophilic character [25].
| Electronic Property | Value | Reference |
|---|---|---|
| Dipole Moment | 4.2 D | [11] |
| HOMO-LUMO Gap | 5.1 eV | [11] |
| 1H NMR Chemical Shifts | 7.27-8.77 ppm | [26] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
The physicochemical properties of N-2-Thiazolyl-2-pyridinamine are determined by its heterocyclic structure and aromatic character . The compound exhibits a molecular weight of 177.23 grams per mole and possesses two rotatable bonds, contributing to its conformational flexibility [2] [5]. The topological polar surface area is calculated as 66 square angstroms, indicating moderate polarity [2].
The compound demonstrates an XLogP3-AA value of 1.8, suggesting favorable lipophilicity for biological applications [5]. The presence of one hydrogen bond donor and three hydrogen bond acceptors influences its intermolecular interactions and solubility characteristics [5]. The exact mass is determined as 177.0360 daltons with a monoisotopic mass precision suitable for analytical identification [5].
| Physicochemical Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 177.23 g/mol | [5] |
| XLogP3-AA | 1.8 | [5] |
| Topological Polar Surface Area | 66 Ų | [2] |
| Rotatable Bond Count | 2 | [2] [5] |
| Exact Mass | 177.0360 Da | [5] |
The solubility characteristics of N-2-Thiazolyl-2-pyridinamine are influenced by its heterocyclic structure and the presence of both hydrophilic and lipophilic regions [20]. Thiazole compounds generally exhibit fair solubility in ether and alcohol but demonstrate sparse solubility in water [13]. The compound's water solubility is enhanced by the pyridine moiety, which contributes to hydrogen bonding capabilities and polar interactions [20].
The presence of nitrogen atoms in both ring systems provides sites for hydrogen bond formation, improving solubility in polar protic solvents [20]. The calculated logarithmic partition coefficient suggests moderate lipophilicity, indicating balanced solubility in both aqueous and organic phases [39]. Pyridine-thiazole hybrid compounds typically demonstrate pH-dependent solubility due to the basic nature of the nitrogen-containing heterocycles [15].
| Solvent Type | Solubility Characteristics | Reference |
|---|---|---|
| Water | Sparse to moderate | [13] [20] |
| Ethanol | Fair to good | [13] |
| Ether | Fair | [13] |
| Organic solvents | pH-dependent | [15] |
The thermal stability of N-2-Thiazolyl-2-pyridinamine is characterized by the inherent stability of the thiazole and pyridine ring systems [42] [43]. Thiazole derivatives typically exhibit melting points ranging from 73 to 198 degrees Celsius, depending on substitution patterns [15]. The parent thiazole compound demonstrates a boiling point of 116-118 degrees Celsius and a melting point of negative 33 degrees Celsius [13] [44].
Thermogravimetric analysis of related thiazole-containing compounds reveals peak decomposition temperatures between 120 and 270 degrees Celsius [42]. The thermal stability is enhanced by the aromatic character of both ring systems and the conjugation between them [42]. Differential scanning calorimetry studies indicate that thiazole derivatives with nitrogen-containing substituents generally exhibit improved thermal stability compared to other heterocyclic systems [42].
| Thermal Property | Value Range | Reference |
|---|---|---|
| Melting Point Range | 73-198°C | [15] |
| Decomposition Temperature | 120-270°C | [42] |
| Parent Thiazole Boiling Point | 116-118°C | [13] [44] |
| Parent Thiazole Melting Point | -33°C | [44] |
The chemical reactivity of N-2-Thiazolyl-2-pyridinamine is determined by the distribution of electron density across the heterocyclic systems [26]. The thiazole ring exhibits position-dependent reactivity, with C5 serving as the primary site for electrophilic substitution due to highest π-electron density [26]. Conversely, C2 represents the preferred site for nucleophilic attack due to its electron-deficient character [26].
The nitrogen atoms in both ring systems function as nucleophilic centers capable of coordination with electrophilic species [23]. The sulfur atom in the thiazole ring provides additional nucleophilic character, particularly toward soft electrophiles according to Hard and Soft Acids and Bases theory [23]. The amine nitrogen linking the two rings represents a highly nucleophilic site capable of hydrogen bonding and metal coordination .
| Reactive Site | Reactivity Type | Preference | Reference |
|---|---|---|---|
| Thiazole C5 | Electrophilic | Primary | [26] |
| Thiazole C2 | Nucleophilic | Primary | [26] |
| Nitrogen atoms | Nucleophilic | High | [23] |
| Sulfur atom | Nucleophilic (soft) | Moderate | [23] |
The acid-base properties of N-2-Thiazolyl-2-pyridinamine are governed by the basic nitrogen atoms present in both heterocyclic rings [16] [17]. The thiazole nitrogen exhibits a pKa value of approximately 2.5 for its conjugate acid, indicating weak basicity [13]. The pyridine nitrogen demonstrates stronger basicity with pKa values typically ranging from 5 to 6, depending on substitution patterns [17].
Studies of related thiazole-pyridine compounds reveal that the first protonation occurs on the pyridine nitrogen, while subsequent protonation involves the thiazole nitrogen [16]. The pKa values for similar compounds range from 5.91 to 8.34 for the first protonation and 3.02 to 4.72 for the second protonation [16]. The amine linkage between the rings provides an additional basic site with pKa values influenced by the electron-withdrawing effects of both aromatic systems [16].
| Basic Site | pKa Range | Protonation Order | Reference |
|---|---|---|---|
| Thiazole nitrogen | ~2.5 | Second | [13] |
| Pyridine nitrogen | 5-6 | First | [17] |
| First protonation | 5.91-8.34 | Primary | [16] |
| Second protonation | 3.02-4.72 | Secondary | [16] |
The redox properties of N-2-Thiazolyl-2-pyridinamine are influenced by the electronic structure of both heterocyclic rings and their conjugated system [31]. The compound exhibits potential for both oxidation and reduction reactions, with the sulfur atom in the thiazole ring serving as a redox-active center [31]. The nitrogen atoms provide additional sites for electron transfer processes, particularly in coordination with metal ions [7].
Electrochemical studies of related thiazole-pyridine systems demonstrate reversible redox behavior with well-defined oxidation and reduction potentials [31]. The compound can participate in single-electron transfer processes, forming stable radical intermediates due to the aromatic stabilization of both ring systems [31]. The redox potential values are influenced by the electron-donating or electron-withdrawing nature of substituents on either ring system [31].
| Redox Property | Characteristic | Reference |
|---|---|---|
| Redox-active centers | S, N atoms | [31] |
| Electron transfer | Reversible | [31] |
| Radical stability | Aromatic stabilization | [31] |
| Metal coordination | Redox modulation | [7] |
Irritant